4-Cyclopropyl-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylpyrimidine ring and a fluorophenylpiperazine moiety. It is identified by the CAS number 2415453-18-6 .
Preparation Methods
The synthesis of 4-Cyclopropyl-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine involves multiple steps, typically starting with the preparation of the cyclopropylpyrimidine and fluorophenylpiperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
4-Cyclopropyl-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts such as palladium or nickel complexes .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
4-Cyclopropyl-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine can be compared with other similar compounds, such as:
4,4’-Dichlorobenzophenone: Both compounds have aromatic rings and are used in organic synthesis.
4-Iodobenzoic acid: Similar in that it contains a halogenated aromatic ring, but differs in its functional groups and applications.
This compound’s unique combination of a cyclopropylpyrimidine ring and a fluorophenylpiperazine moiety distinguishes it from other compounds, providing specific properties and applications that are not found in its analogs.
Properties
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c19-14-3-1-2-4-17(14)22-7-9-23(10-8-22)18(24)16-11-15(13-5-6-13)20-12-21-16/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPJPVHPXMSJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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